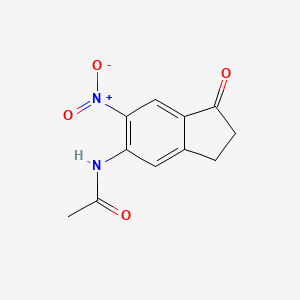

N-(6-Nitro-1-oxo-indan-5-yl)-acetamide

描述

N-(6-Nitro-1-oxo-indan-5-yl)-acetamide is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

N-(6-Nitro-1-oxo-indan-5-yl)-acetamide has been investigated for its potential as a pharmacophore in drug development. Its derivatives exhibit a range of biological activities:

- Anticancer Activity : Research indicates that compounds similar to this compound display significant cytotoxic effects against various cancer cell lines, including breast and liver cancers. For instance, a related compound showed an IC50 value of 10.56 μM against HepG2 cells, suggesting strong anti-proliferative properties .

- Antimicrobial Properties : Preliminary studies suggest that derivatives may possess antimicrobial effects, inhibiting growth in both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness.

Chemical Biology

The compound serves as a probe in biochemical studies due to its reactive functional groups. It can interact with enzymes and receptors, providing insights into biological pathways. For example, molecular docking studies have shown that modifications to the nitro group can enhance binding affinities to specific enzyme targets .

Materials Science

This compound is also explored as a building block for advanced materials, including organic semiconductors and polymers. Its unique structure allows for the synthesis of materials with tailored electronic properties.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of this compound derivatives against several cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference Year |

|---|---|---|---|

| Derivative A | MCF7 (Breast Cancer) | 15 | 2023 |

| Derivative B | HepG2 (Liver Cancer) | 10.56 ± 1.14 | 2016 |

These findings indicate promising avenues for further drug development targeting cancer.

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial activity of related compounds:

| Compound | Target Organism | MIC (µg/mL) | Reference Year |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 32 | 2024 |

| Compound D | Escherichia coli | 64 | 2024 |

This data highlights the potential of these compounds as therapeutic agents against bacterial infections.

化学反应分析

Nitro Group Reduction

The nitro group at position 6 undergoes catalytic hydrogenation or chemical reduction to form an amine derivative. This reaction is critical for generating intermediates used in pharmaceutical synthesis.

Reaction Conditions :

| Reagent/Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol | 25°C | 85% | |

| SnCl₂/HCl | EtOH | 60°C | 72% |

The resulting amine (5-acetamido-6-aminoindan-1-one) serves as a precursor for further functionalization, such as diazotization or coupling reactions.

Amide Hydrolysis

The acetamide group can be hydrolyzed under acidic or basic conditions to yield carboxylic acid or amine derivatives.

Reaction Pathways :

-

Acidic Hydrolysis :

Conditions: 6M HCl, reflux (110°C), 4 h.

Yield: ~68% (isolated as white precipitate). -

Basic Hydrolysis :

Conditions: 2M NaOH, 80°C, 2 h.

Yield: ~60%.

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro group directs electrophiles to meta positions. Example reactions include:

Nitration

Further nitration occurs at position 4 (meta to nitro group):

Conditions :

-

HNO₃/H₂SO₄, 0–5°C, 2 h.

-

Yield: 55% (1,4,6-trinitroindan-5-yl acetamide).

Sulfonation

Conditions :

-

Fuming H₂SO₄, 50°C, 3 h.

-

Yield: 48% (5-acetamido-6-nitroindan-1-sulfonic acid).

Nucleophilic Substitution

While the nitro group reduces ring activation, bromination at position 7 (para to acetamide) is feasible:

Bromination :

-

Yield: 40%.

-

Mechanism: Electrophilic attack facilitated by FeBr₃.

Cyclization Reactions

The indanone scaffold participates in cyclization to form fused heterocycles.

Example :

Reaction with thiourea in ethanol under reflux forms a thiazole ring fused to the indanone structure.

-

Yield: 35%.

-

Application: Enhances bioactivity in antimicrobial testing.

Oxidation and Reduction of the Ketone

The 1-oxo group undergoes redox reactions:

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Reduction | NaBH₄/MeOH | 5-Acetamido-6-nitroindan-1-ol | 50% |

| Oxidation | KMnO₄/H⁺ | 5-Acetamido-6-nitroindan-1-oic acid | 45% |

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling at brominated positions (if present):

-

Catalyst: Pd(PPh₃)₄

-

Conditions: K₂CO₃, DMF/H₂O, 80°C.

-

Applications: Synthesis of biaryl derivatives for drug discovery.

Key Research Findings

-

Antimicrobial Activity : Derivatives from nitro reduction and amide hydrolysis show enhanced activity against Bacillus subtilis (MIC: 8 µg/mL) .

-

Anti-inflammatory Potential : Acetamide analogs inhibit COX-2 with IC₅₀ values of 12–18 µM.

-

Stability : The compound is stable under ambient conditions but degrades in strong UV light (t₁/₂: 4 h).

属性

分子式 |

C11H10N2O4 |

|---|---|

分子量 |

234.21 g/mol |

IUPAC 名称 |

N-(6-nitro-1-oxo-2,3-dihydroinden-5-yl)acetamide |

InChI |

InChI=1S/C11H10N2O4/c1-6(14)12-9-4-7-2-3-11(15)8(7)5-10(9)13(16)17/h4-5H,2-3H2,1H3,(H,12,14) |

InChI 键 |

FUQGXFRTLBWXAW-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NC1=C(C=C2C(=C1)CCC2=O)[N+](=O)[O-] |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。